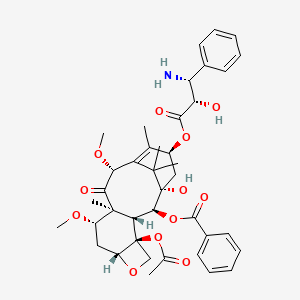
Des-(N-tert-Butyloxycarbonyl) (2'S, 3'R)-Cabazitaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel is a derivative of cabazitaxel, a semi-synthetic derivative of the natural taxane, 10-deacetylbaccatin III. Cabazitaxel is used as a chemotherapeutic agent, particularly in the treatment of prostate cancer. The removal of the N-tert-butyloxycarbonyl (Boc) protecting group from cabazitaxel results in the formation of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel, which retains the core structure and biological activity of cabazitaxel.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel involves the deprotection of the N-tert-butyloxycarbonyl group from cabazitaxel. This can be achieved using various deprotection strategies, including the use of strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . Another method involves the use of 3-methoxypropylamine as a mild deprotecting agent via an addition/elimination mechanism .
Industrial Production Methods
Industrial production of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel typically involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can be employed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties.
Scientific Research Applications
Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as a chemotherapeutic agent, particularly in the treatment of various cancers.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel involves its interaction with microtubules, similar to cabazitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic signaling pathways.
Comparison with Similar Compounds
Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel can be compared to other taxane derivatives, such as:
Paclitaxel: Another natural taxane used as a chemotherapeutic agent. It also stabilizes microtubules but has different pharmacokinetic properties.
Docetaxel: A semi-synthetic taxane similar to cabazitaxel, with a slightly different structure and mechanism of action.
Cabazitaxel: The parent compound from which Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel is derived. It has a similar mechanism of action but includes the N-tert-butyloxycarbonyl protecting group.
The uniqueness of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel lies in its deprotected form, which may offer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other taxane derivatives.
Properties
Molecular Formula |
C40H49NO12 |
|---|---|
Molecular Weight |
735.8 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2S,3R)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C40H49NO12/c1-21-25(51-36(46)30(43)29(41)23-14-10-8-11-15-23)19-40(47)34(52-35(45)24-16-12-9-13-17-24)32-38(5,33(44)31(49-7)28(21)37(40,3)4)26(48-6)18-27-39(32,20-50-27)53-22(2)42/h8-17,25-27,29-32,34,43,47H,18-20,41H2,1-7H3/t25-,26-,27+,29+,30-,31+,32-,34-,38+,39-,40+/m0/s1 |
InChI Key |
ONJGHPJYUCCBGB-QYNRPKQOSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















